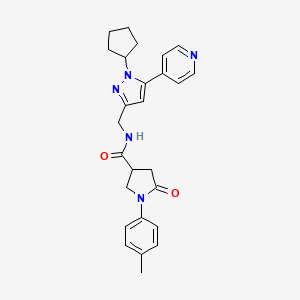

N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide

Description

Properties

IUPAC Name |

N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N5O2/c1-18-6-8-22(9-7-18)30-17-20(14-25(30)32)26(33)28-16-21-15-24(19-10-12-27-13-11-19)31(29-21)23-4-2-3-5-23/h6-13,15,20,23H,2-5,14,16-17H2,1H3,(H,28,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBHQEIXASHAAKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCC3=NN(C(=C3)C4=CC=NC=C4)C5CCCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a pyrrolidine ring, a pyrazole moiety, and a pyridine ring. The molecular formula is with a molecular weight of approximately 375.47 g/mol. Its structure allows for diverse interactions with biological targets, making it a candidate for drug development.

Anticancer Properties

Research has indicated that compounds containing pyrazole and pyrrolidine scaffolds exhibit significant anticancer activity. For instance, derivatives of pyrazole have been shown to inhibit various cancer cell lines by interfering with critical signaling pathways. A study highlighted that pyrazolyl derivatives demonstrated submicromolar GI50 values against different cancer cell lines, suggesting potent anticancer effects .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line Tested | GI50 (μM) |

|---|---|---|

| Pyrazole Derivative 1 | HeLa (cervical cancer) | 2.8 |

| Pyrazole Derivative 2 | MCF7 (breast cancer) | 4.6 |

| Pyrazole Derivative 3 | A549 (lung cancer) | 5.0 |

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are also noteworthy. Pyrazole derivatives have been reported to inhibit pro-inflammatory cytokines such as TNFα and IL-6, which are pivotal in inflammatory responses. In vitro studies demonstrated that certain pyrazole-based compounds effectively reduced IL-6 production in human chondro-sarcoma cells with IC50 values in the nanomolar range .

The biological activity of this compound is likely mediated through its interaction with specific protein targets involved in cell signaling pathways:

- p38 MAPK Inhibition : Some derivatives show inhibition of p38 MAPK, a key player in inflammatory signaling pathways.

- Neutrophil Chemotaxis : Compounds have been identified that inhibit IL-8 induced neutrophil migration, suggesting potential applications in treating inflammatory diseases .

Case Study 1: Inhibition of Cancer Cell Proliferation

In a recent study, a series of pyrazole derivatives were synthesized and tested against various cancer cell lines. The results indicated that modifications to the pyrazole ring significantly enhanced anticancer activity, with some compounds achieving IC50 values as low as 13 nM against p38 MAPK .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of similar compounds. The study reported that specific pyrazole derivatives could effectively inhibit neutrophil migration induced by IL-8, providing insights into their potential use in treating chronic inflammatory conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related carboxamide derivatives, focusing on molecular features, substituent effects, and inferred pharmacological properties.

Table 1: Structural and Functional Comparison

Key Findings:

The trifluoromethylpyridinyl substituent in enhances metabolic stability and electronegativity, a feature absent in the target compound but relevant for optimizing pharmacokinetics.

Aromatic Interactions: The p-tolyl group, common to both the target compound and , facilitates hydrophobic interactions with aromatic residues in target proteins.

Electrophilic Features: The chloro substituent in and may enhance covalent or polar interactions with cysteine or lysine residues in enzymes, whereas the target compound relies on non-covalent binding via its pyridine and pyrazole moieties.

Molecular Weight and Solubility :

- The target compound’s higher estimated molecular weight (~450 g/mol) compared to (439.91 g/mol) suggests reduced solubility, which could limit bioavailability without formulation optimization.

Research Implications

- Heterocyclic Diversity : Pyridine (target) vs. indole () vs. benzoxazine () alters π-stacking and dipole interactions.

- Substituent Flexibility : Cyclopentyl groups (target) balance lipophilicity and rigidity, whereas trifluoromethyl groups () prioritize stability.

Further studies should explore the target compound’s kinase inhibition profile and ADMET properties relative to these analogs.

Q & A

Q. Optimization Strategies :

- Use Design of Experiments (DoE) to systematically vary parameters (e.g., 60–100°C, solvents like DMF or THF) and analyze yield/purity via HPLC .

- Monitor intermediates with TLC and confirm final product purity via NMR and LC-MS .

Q. Example Reaction Conditions :

| Step | Solvent | Temp (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|

| Pyrazole formation | DMF | 80 | Pd(OAc)₂ | 65–75 |

| Amide coupling | THF | RT | EDCI/HOBt | 80–85 |

Basic: What analytical techniques are critical for structural characterization?

- X-ray crystallography : Resolve 3D conformation (e.g., pyrazole-pyrrolidine dihedral angles) .

- Computational modeling : Predict binding interactions using DFT or molecular dynamics .

- Spectroscopy :

- ¹H/¹³C NMR to confirm substituent positions (e.g., pyridin-4-yl vs. p-tolyl protons) .

- FT-IR to validate carbonyl (C=O) and amide (N-H) functional groups .

Advanced: How can contradictory data in biological activity be resolved?

Discrepancies in IC₅₀ values or target selectivity may arise from:

- Varied assay conditions (e.g., cell lines, incubation times).

- Impurity profiles (e.g., residual solvents affecting results).

Q. Methodological Solutions :

- Standardize assays : Use identical cell lines (e.g., HEK293 vs. HeLa) and replicate experiments .

- Purify compounds via preparative HPLC (>98% purity) and validate with HRMS .

- Statistical analysis : Apply ANOVA to compare datasets and identify outliers .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies?

- Synthesize analogs : Modify substituents (e.g., replace p-tolyl with 4-fluorophenyl) and test activity .

- Pharmacophore mapping : Identify critical moieties (e.g., pyridine’s role in hydrogen bonding) .

- In silico screening : Use docking studies (AutoDock Vina) to predict interactions with targets like kinases .

Q. Example SAR Data :

| Substituent | Target Affinity (Ki, nM) | Notes |

|---|---|---|

| p-Tolyl | 12.3 ± 1.2 | Baseline |

| 4-Fluorophenyl | 8.7 ± 0.9 | Improved selectivity |

| Cyclohexyl | 45.6 ± 3.1 | Reduced binding |

Advanced: How to design in vivo studies to evaluate pharmacokinetics?

- Animal models : Use Sprague-Dawley rats for bioavailability and metabolite profiling .

- Parameters : Measure Cmax, Tmax, and half-life via LC-MS/MS after oral/intravenous administration.

- Tissue distribution : Radiolabel the compound (³H or ¹⁴C) to track accumulation in organs .

Q. Key Considerations :

- Formulate with co-solvents (e.g., PEG-400) to enhance solubility .

- Compare plasma protein binding (%) across species to predict human efficacy .

Basic: How to troubleshoot low yields in the final coupling step?

- Activation issues : Switch from EDCI to HATU for sterically hindered amines .

- Solvent optimization : Replace DCM with DMF to improve amide bond formation .

- Temperature control : Increase from RT to 40°C to accelerate reaction kinetics .

Advanced: What computational tools predict binding modes with biological targets?

- Molecular docking : Use Glide (Schrödinger) to simulate interactions with kinase ATP pockets .

- MD simulations : Run 100-ns trajectories in GROMACS to assess complex stability .

- Free-energy calculations : Apply MM-GBSA to rank binding affinities of analogs .

Q. Example Output :

| Target Protein | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|

| EGFR kinase | -9.8 | H-bond with pyridine, hydrophobic with cyclopentyl |

| COX-2 | -7.2 | Weak π-π stacking with p-tolyl |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.